molecular formula C9H9N3O3 B6166448 methyl 6-methoxy-3H-benzotriazole-5-carboxylate CAS No. 59338-86-2

methyl 6-methoxy-3H-benzotriazole-5-carboxylate

Cat. No.: B6166448
CAS No.: 59338-86-2
M. Wt: 207.19 g/mol
InChI Key: ZNWDIENXWNBKIM-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate (CAS 113053-50-2) is a benzotriazole derivative featuring a methoxy group at position 6 and a methyl ester at position 3. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties . This compound serves as a versatile building block for synthesizing bioactive molecules and functional materials.

Properties

CAS No.

59338-86-2

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 6-methoxy-3H-benzotriazole-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-7-6(10-12-11-7)3-5(8)9(13)15-2/h3-4H,1-2H3,(H,10,11,12)

InChI Key

ZNWDIENXWNBKIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Diazotization and Cyclization

The benzotriazole core is constructed via diazotization of 3,4-diaminobenzoic acid. In a representative procedure, 3,4-diaminobenzoic acid is treated with sodium nitrite (NaNO₂) in glacial acetic acid at 0–5°C. This reaction generates an intermediate diazonium salt, which undergoes cyclization to yield 1H-benzotriazole-5-carboxylic acid (Scheme 1).

Reaction Conditions

  • Temperature : 0–5°C (ice-salt bath)

  • Molar Ratio : 1:1.1 (3,4-diaminobenzoic acid : NaNO₂)

  • Solvent : Aqueous acetic acid (10% v/v)

  • Yield : 91%

The product is isolated via filtration, with purity confirmed by LC/MS ([M+H]+=153.1[M+H]^+ = 153.1) and 1^1H NMR spectroscopy.

Methoxy Group Introduction

The methoxy group at the 6-position is introduced either before or after benzotriazole formation:

Pre-Cyclization Methoxylation

In this route, 3-amino-4-methoxybenzoic acid serves as the starting material. Diazotization with NaNO₂ in acetic acid directly yields 6-methoxy-1H-benzotriazole-5-carboxylic acid , bypassing the need for post-cyclization functionalization. This method is advantageous for minimizing side reactions but requires access to the methoxylated precursor.

Post-Cyclization Methoxylation

Alternatively, methoxylation is performed on the pre-formed benzotriazole core. 1H-Benzotriazole-5-carboxylic acid is treated with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. However, this approach risks over-alkylation and reduced regioselectivity.

Esterification Strategies

The carboxylic acid group at the 5-position is esterified to form the methyl ester. Two primary methods are employed:

Acid Chloride Intermediate

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) . Subsequent reaction with methanol yields the methyl ester:

Procedure :

  • 1H-Benzotriazole-5-carboxylic acid (5 mmol) is stirred with SOCl₂ (1.1 eq) in anhydrous CH₂Cl₂ at 25°C for 5 h.

  • Excess SOCl₂ is removed under reduced pressure.

  • Methanol (10 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

  • The product is isolated via solvent evaporation and recrystallization from ethanol.

Yield : 78–85%

Direct Fischer Esterification

The carboxylic acid is refluxed with methanol and a catalytic acid (e.g., H₂SO₄ or HCl). While simpler, this method requires prolonged reaction times (24–48 h) and offers lower yields (60–70%) due to equilibrium limitations.

Optimization of Reaction Parameters

Temperature Control

  • Diazotization : Maintaining temperatures below 5°C prevents diazonium salt decomposition.

  • Esterification : Room temperature is optimal for acid chloride reactions, whereas Fischer esterification requires reflux (65–70°C).

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction rates in alkylation and esterification steps.

  • Aqueous acetic acid ensures protonation of intermediates during cyclization.

Catalysts and Additives

  • DMAP (4-Dimethylaminopyridine) accelerates esterification by acting as a nucleophilic catalyst.

  • Triethylamine (Et₃N) neutralizes HCl generated during acid chloride formation.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer. Key adaptations include:

  • In-line Monitoring : UV-Vis spectroscopy tracks diazonium salt formation.

  • Catalytic Diazotization : Immobilized nitrous acid (HNO₂) on solid supports reduces waste.

  • Solvent Recycling : CH₂Cl₂ and methanol are recovered via distillation.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow
Temperature ControlIce BathJacketed Reactor (−5°C)
Yield85–91%88–93%
Purity>95% (NMR)>99% (HPLC)

Challenges and Mitigation Strategies

Regioselectivity in Diazotization

Competing pathways may yield 1H-benzotriazole-4-carboxylic acid as a byproduct. Using excess NaNO₂ (1.2 eq) and slow addition rates minimizes this issue.

Ester Hydrolysis

The methyl ester is prone to hydrolysis under basic conditions. Storage in anhydrous environments with molecular sieves ensures stability.

Purification Difficulties

Chromatography is avoided due to cost. Instead, recrystallization from ethanol/water (7:3 v/v) achieves >98% purity.

Emerging Methodologies

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze methanolysis of benzotriazole-5-carboxylic acid in non-aqueous media. Preliminary studies report 65% yield under mild conditions (30°C, 24 h).

Microwave-Assisted Synthesis

Microwave irradiation reduces diazotization time from 12 h to 30 minutes, with comparable yields (89%) .

Scientific Research Applications

Organic Synthesis

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate serves as a versatile building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution to yield more complex molecules. This versatility makes it valuable in the development of new chemical entities.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of benzotriazoles, including methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate, possess antimicrobial properties against various pathogens .
  • Anticancer Potential : The compound is being investigated for its potential in cancer treatment due to its ability to modulate biological targets involved in cell proliferation and apoptosis.

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems effectively:

  • Drug Development : Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate is explored as a potential drug candidate for treating conditions such as oxidative stress-related diseases and cancers .
  • Formulation Stability : Its lipophilicity may enhance drug delivery systems or improve the stability of formulations containing sensitive active ingredients.

Case Study 1: Antimicrobial Activity

A study conducted by Ewa's group demonstrated that modified benzotriazoles exhibited enhanced antimicrobial activity against Mycobacterium strains. Specifically, derivatives with nitrobenzylsulfenyl groups showed significant efficacy compared to standard treatments . This highlights the potential of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate as a candidate for further antimicrobial research.

Case Study 2: Drug Formulation

Research on the lipophilicity of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate suggests its utility in improving the stability of pharmaceutical formulations. Its ability to enhance drug delivery systems could lead to more effective treatments for various diseases .

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate 6-OCH₃, 5-COOCH₃ C₉H₈N₃O₃ 209.18 113053-50-2
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate 5-COOCH₂CH₃ C₉H₈N₃O₂ 207.18 73605-91-1
Benzotriazole-5-carboxylic acid 5-COOH C₇H₅N₃O₂ 163.13 23814-12-2
Methyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate 7-Br, 5-COOCH₃ C₈H₆BrN₃O₂ 256.06 1246759-55-6
6-Methoxy-1H-1,2,3-benzotriazole-5-carboxylic acid 6-OCH₃, 5-COOH C₈H₇N₃O₃ 193.16 N/A

Key Observations :

  • Ester vs. Acid Functionality : The methyl ester (113053-50-2) and its carboxylic acid analog (23814-12-2) differ in solubility and reactivity. Esters are more lipophilic, enhancing membrane permeability in drug design, while carboxylic acids are polar and prone to salt formation .
  • Alkyl Ester Variations : Ethyl esters (e.g., 73605-91-1) exhibit slightly lower polarity than methyl esters, influencing pharmacokinetic properties .

Physical and Spectral Properties

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Features
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate 1740 (C=O), 1250 (C-O) 3.89 (s, 3H, OCH₃), 3.98 (s, 3H, COOCH₃) Distinct methoxy and ester methyl signals
Benzotriazole-5-carboxylic acid 1680 (C=O), 2500–3300 (OH) 12.5 (br s, 1H, COOH) Broad OH peak absent in ester analogs
Methyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate 1735 (C=O) 3.97 (s, 3H, COOCH₃), 8.45 (s, 1H, H-7) Bromine-induced deshielding of H-7

Melting Points :

  • Halogenated derivatives (e.g., brominated analogs) exhibit higher melting points (>250°C) due to increased molecular rigidity and intermolecular interactions .
  • Esters generally have lower melting points than carboxylic acids due to reduced hydrogen bonding .

Biological Activity

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

  • Molecular Formula: C10H9N3O3
  • Molecular Weight: Approximately 231.20 g/mol
  • Appearance: White crystalline powder
  • Melting Point: 139-141 °C
  • Solubility: Insoluble in water; soluble in organic solvents like methanol and dichloromethane
  • LogP (octanol-water): 1.69 (indicating lipophilicity) .

Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been identified as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The presence of the methoxy and carboxylic acid groups in this benzotriazole derivative contributes to its unique biological profile. These functional groups enhance the compound's reactivity and solubility in biological systems, facilitating interactions with various molecular targets .

Antimicrobial Properties

Research indicates that methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate to high activity
Escherichia coliModerate activity
Bacillus subtilisModerate activity
Pseudomonas aeruginosaVariable activity

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

The compound has also shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms are still under investigation, but the lipophilic nature of the compound may enhance its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .

Case Studies

  • Neuroprotective Effects : A study demonstrated that methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate could protect neuronal cells from oxidative stress-induced damage. This was measured using cell viability assays and markers for oxidative stress .
  • Synergistic Effects with Other Drugs : Research has indicated that when combined with certain antibiotics, this compound can enhance their efficacy against resistant bacterial strains. This synergistic effect could be attributed to its ability to inhibit biofilm formation .

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